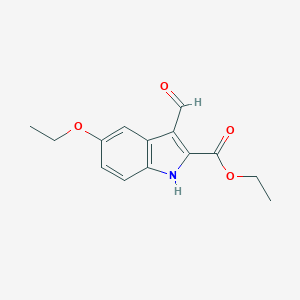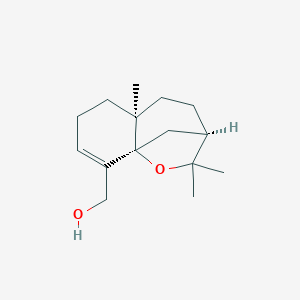
Dehydrobaimuxinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrobaimuxinol is a natural product that has gained attention in recent years due to its potential applications in scientific research. It is a sesquiterpene lactone that is found in a variety of plant species, including those in the Asteraceae family.
Wirkmechanismus
The mechanism of action of dehydrobaimuxinol is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Dehydrobaimuxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to inhibit the activation of NF-κB and Akt, as well as the expression of COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dehydrobaimuxinol in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. It also has a relatively simple chemical structure, which makes it easier to synthesize and modify.
One limitation of using dehydrobaimuxinol in lab experiments is that it is not widely available. It is found in relatively low quantities in plant species, which makes it difficult to obtain in large quantities. It is also relatively expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research on dehydrobaimuxinol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to optimize its use in combination with other chemotherapy drugs.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and to optimize its use in combination with other anti-inflammatory drugs.
Finally, further studies are needed to better understand the mechanism of action of dehydrobaimuxinol and to identify other signaling pathways that it may target. This could lead to the development of new drugs that target these pathways and have potential applications in a variety of diseases.
Synthesemethoden
Dehydrobaimuxinol can be synthesized from the plant species that contain it, such as Baimuxinol, by a series of chemical reactions. One such method involves the use of a Grignard reagent to form a key intermediate, which is then treated with various reagents to produce dehydrobaimuxinol. The yield of this method can be improved by optimizing the reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Dehydrobaimuxinol has been shown to have a variety of potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in several studies. Dehydrobaimuxinol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Another area of interest is its potential as an anticancer agent. Dehydrobaimuxinol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
CAS-Nummer |
105013-74-9 |
|---|---|
Produktname |
Dehydrobaimuxinol |
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |
InChI |
InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |
InChI-Schlüssel |
JDBYBUVTDVWOAW-UGFHNGPFSA-N |
Isomerische SMILES |
C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |
SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Kanonische SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Synonyme |
Dehydrobaimuxinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



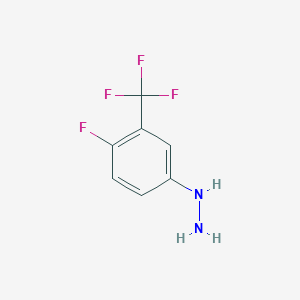
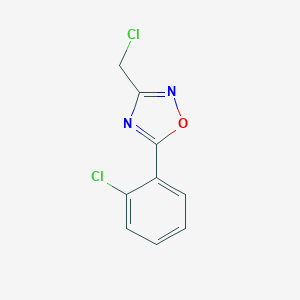
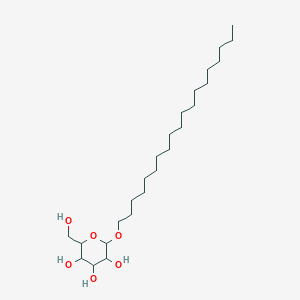
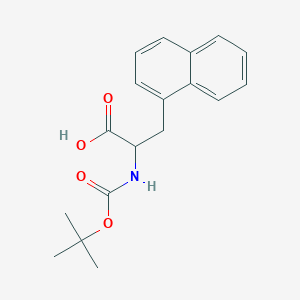
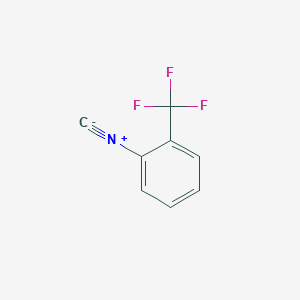
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
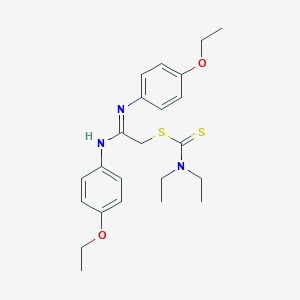
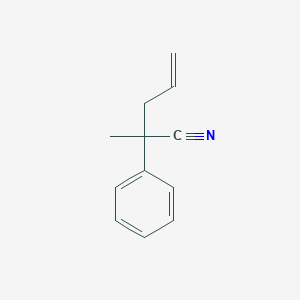
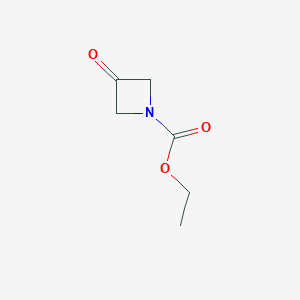
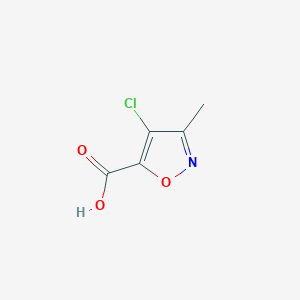
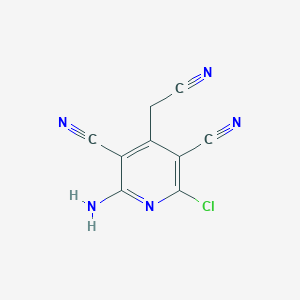
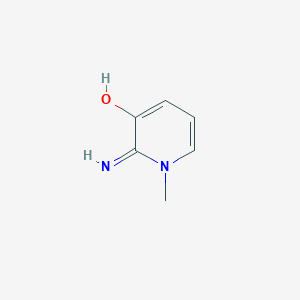
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
